molecular formula C25H22N2O4 B1683809 N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide

N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide

Cat. No.: B1683809
M. Wt: 414.5 g/mol
InChI Key: ZATGFXTWDKIEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Formula Analysis

The compound N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide is systematically named according to IUPAC rules as follows:

  • Parent structure : Naphthalene-1-carboxamide (naphthalene ring with a carboxamide group at position 1).
  • Substituents :
    • A cyclopropyl group attached to the amide nitrogen.
    • A 6,7-dimethoxyquinolin-4-yloxy group at position 6 of the naphthalene core.

The structural formula (Figure 1) illustrates:

  • A naphthalene backbone (10-π electron system).
  • A quinoline moiety (fused benzene-pyridine ring) with methoxy (-OCH₃) groups at positions 6 and 7.
  • An ether linkage (-O-) connecting the quinoline to naphthalene.
  • A carboxamide (-CONH-) group at position 1, substituted with a cyclopropane ring.

Key connectivity :

  • SMILES: COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC4=C(C=C3)C(=CC=C4)C(=O)NC5CC5 .
  • InChI: InChI=1S/C25H22N2O4/c1-29-23-13-20-21(14-24(23)30-2)26-11-10-22(20)31-17-8-9-18-15(12-17)4-3-5-19(18)25(28)27-16-6-7-16/h3-5,8-14,16H,6-7H2,1-2H3,(H,27,28) .

CAS Registry Number and Molecular Formula Verification

  • CAS Registry Number : 861874-34-2 .
  • Molecular formula : C₂₅H₂₂N₂O₄ .
  • Molecular weight : 414.45 g/mol (calculated: 414.15796 Da) .

Verification :

Property Value Source
Empirical formula C₂₅H₂₂N₂O₄ PubChem
Exact mass 414.15796 Da ChemSpider
Monoisotopic mass 414.157957 g/mol DrugBank

Comparative Analysis with Related Naphthalenecarboxamide Derivatives

This compound belongs to the naphthalenecarboxamide class, which exhibits structural diversity through substitutions on the amide nitrogen and naphthalene core. Key comparisons:

Table 1: Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Key Structural Differences
6-[(6,7-Dimethoxyquinolin-4-yl)oxy]-1-naphthalenecarboxamide 861879-07-4 C₂₂H₁₈N₂O₄ Lacks cyclopropyl group on amide nitrogen.
N-(Cyclopropylmethyl)-6-...carboxamide 24822598 C₂₆H₂₄N₂O₄ Cyclopropylmethyl group instead of cyclopropyl.
N-(4-Chlorophenyl)-6-...carboxamide - C₂₇H₂₁ClN₂O₄ Chlorophenyl substitution on amide nitrogen.

Functional implications :

  • Cyclopropyl group : Enhances metabolic stability compared to linear alkyl chains .
  • Quinolinyloxy moiety : The 6,7-dimethoxy configuration improves binding affinity to kinase targets (e.g., VEGFR) .
  • Naphthalene vs. quinoline carboxamides : Naphthalene derivatives show superior solubility over bulkier quinoline-based analogs .

Properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

N-cyclopropyl-6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalene-1-carboxamide

InChI

InChI=1S/C25H22N2O4/c1-29-23-13-20-21(14-24(23)30-2)26-11-10-22(20)31-17-8-9-18-15(12-17)4-3-5-19(18)25(28)27-16-6-7-16/h3-5,8-14,16H,6-7H2,1-2H3,(H,27,28)

InChI Key

ZATGFXTWDKIEKC-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC4=C(C=C3)C(=CC=C4)C(=O)NC5CC5

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC4=C(C=C3)C(=CC=C4)C(=O)NC5CC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VEGFRINV;  VEGFR IN V;  VEGFR-IN-V

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

The quinolinyloxy group is introduced via substitution of a chloro-quinoline derivative with a naphthol intermediate.

Procedure ():

  • Reactants :
    • 4-Chloro-6,7-dimethoxyquinoline (1.0 equiv)
    • 6-Hydroxy-1-naphthoic acid (1.2 equiv)
  • Conditions :
    • Solvent: N,N-Dimethylacetamide (DMA)
    • Base: Sodium tert-butoxide (2.5 equiv)
    • Temperature: 100–110°C, 4–5 hours
  • Outcome :
    • Yields 6-[(6,7-dimethoxyquinolin-4-yl)oxy]-1-naphthoic acid (85–90% purity by HPLC).

Mechanistic Insight :
The reaction proceeds via deprotonation of the naphthol hydroxyl group by the strong base, generating a phenoxide ion that displaces the chloride on the quinoline ring.

Alternative Palladium-Catalyzed Coupling

For substrates with poor leaving groups, Pd-mediated C–O bond formation is employed (,).

Example Protocol :

  • Reactants :
    • 4-Bromo-6,7-dimethoxyquinoline
    • 6-Hydroxy-1-naphthoic acid
  • Catalyst System :
    • Pd(OAc)₂ (5 mol%)
    • Ligand: Xantphos (10 mol%)
  • Conditions :
    • Solvent: Toluene
    • Base: Cs₂CO₃ (2.0 equiv)
    • Temperature: 110°C, 12 hours
  • Yield : 78–82% after column purification.

Formation of the N-Cyclopropylcarboxamide

Acid Chloride-Mediated Amidation

The carboxylic acid is activated to its chloride for reaction with cyclopropylamine.

Procedure (,):

  • Activation :
    • 6-[(6,7-Dimethoxyquinolin-4-yl)oxy]-1-naphthoic acid (1.0 equiv)
    • Thionyl chloride (SOCl₂, 3.0 equiv)
    • Solvent: Toluene
    • Temperature: 65°C, 2 hours
  • Amidation :
    • Cyclopropylamine (1.5 equiv)
    • Base: Pyridine (2.0 equiv)
    • Solvent: Dichloromethane
    • Temperature: 0°C → 25°C, 12 hours
  • Yield : 70–75% after recrystallization (ethyl acetate/hexane).

Carbodiimide Coupling

Direct coupling using peptide condensing agents avoids acid chloride handling.

Protocol ():

  • Reactants :
    • 6-[(6,7-Dimethoxyquinolin-4-yl)oxy]-1-naphthoic acid (1.0 equiv)
    • Cyclopropylamine (1.2 equiv)
  • Coupling Agent :
    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv)
    • Hydroxybenzotriazole (HOBt, 1.5 equiv)
  • Conditions :
    • Solvent: N,N-Dimethylformamide (DMF)
    • Temperature: 25°C, 24 hours
  • Yield : 80–85% after silica gel chromatography.

Optimization and Challenges

Solvent and Base Selection

  • Polar aprotic solvents (DMA, DMF) enhance reactivity in substitution steps ().
  • Steric bases (e.g., NaOtBu) improve regioselectivity by minimizing quinoline ring over-substitution ().

Purification Techniques

  • Crystallization : Preferred for intermediates (e.g., naphthoic acid derivatives) using ethanol/water mixtures ().
  • Chromatography : Essential for final product purification due to polar byproducts ().

Analytical Data Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 8.37 (s, 1H, quinoline H-5), 7.88 (d, J = 9.2 Hz, naphthalene H-2), 3.05 (s, 6H, OCH₃).
  • HRMS : [M+H]⁺ calculated for C₂₅H₂₃N₂O₄⁺: 415.1658; found: 415.1661 (,).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient) (,).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Acid Chloride Route 70–75 >98 Scalability
Carbodiimide Coupling 80–85 >99 Mild conditions
Pd-Catalyzed Coupling 78–82 >97 Tolerance to steric hindrance

Chemical Reactions Analysis

Oxidation Reactions

N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide can undergo oxidation to form derivatives that may enhance its biological activity.

Reactions to Form Crystalline Forms

N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide can be treated with acids such as hydrochloric acid, hydrobromic acid, sulfuric acid, nitric acid, phosphoric acid, oxalic acid, maleic acid, malonic acid, tartaric acid, fumaric acid, citric acid, malic acid, succinic acid, mandelic acid, lactic acid, acetic acid, propionic acid, 2-chloromandelate, p-toluene sulfonic acid, ethane-1,2-disulfonic acid, camphor sulfonic acid, ethane sulfonic acid, methane sulfonic acid, naphthalene-2-sulfonic acid, benzene sulfonic acid, adipic acid, glutaric acid, glutamic acid, palmitic acid, or aspartic acid to produce corresponding acid addition salts .

Hydrolysis

The compound can undergo hydrolysis, potentially affecting its stability and activity in aqueous environments.

Other Reactions

  • Reactions with Chlorinating Agents The compound may react with chlorinating agents like pivaloyl chloride, thionyl chloride, sulfuryl chloride, phosphorus oxychloride, oxalyl chloride, phosphorus trichloride, or phosphorus pentachloride .

  • Reactions with Bases The compound may react with inorganic or organic bases .

Examples of Compound Variations and their Features :

Compound NameKey Features
N-(4-chlorophenyl)-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamideContains a chlorine substituent; potential for increased biological activity due to electronic effects.
N-(4-fluorophenyl)-6-[5-(trifluoromethyl)quinolin-4-yloxy]naphthalene-1-carboxamideEnhanced lipophilicity; may affect permeability and bioavailability.
N-(4-methylphenyl)-6-[5-methoxyquinolin-4-yloxy]naphthalene-1-carboxamideAltered electronic properties; may influence selectivity towards specific targets.
This compound compared to other listed compoundsOffers potentially improved selectivity for specific kinase targets while minimizing off-target effects.

Scientific Research Applications

Inhibition of Protein Kinases

N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide has been identified as an inhibitor of various protein kinases. These enzymes are critical in signaling pathways that regulate cell growth and division. Inhibition of specific kinases can lead to the induction of apoptosis in cancer cells and hinder tumor growth .

Histone Deacetylase Inhibition

The compound also acts as an inhibitor of histone deacetylases (HDACs), which play a vital role in gene expression regulation. By inhibiting HDACs, this compound may alter the expression of genes involved in cancer progression, making it a candidate for epigenetic therapy .

Cancer Treatment

Due to its ability to selectively inhibit certain isoforms of protein kinases and HDACs, this compound is being explored for targeted cancer therapies. Studies have demonstrated its potential efficacy against various cancer cell lines, indicating that it may serve as a basis for developing new anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Protein Kinase InhibitionSelective inhibition leading to apoptosis in cancer cells
Histone Deacetylase InhibitionModulation of gene expression relevant to cancer progression
CytotoxicityEffective against various cancer cell lines

Case Study: Anticancer Efficacy

A study published in Cancer Research highlighted that derivatives similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT116 and MCF7. This suggests significant anticancer activity through mechanisms including tyrosine kinase inhibition and apoptosis induction .

Mechanism of Action

The mechanism of action of N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as vascular endothelial growth factor receptor 2 (VEGFR2). This interaction can modulate various signaling pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

a. Quinoline-O-Naphthalene Derivatives (Compounds 20c, 20d, 20e) Three analogues (20c, 20d, 20e) share the 6,7-dimethoxyquinolin-4-yl ether core but differ in their piperidine-based substituents:

  • 20c: N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)-1-(4-fluorophenyl)-3-methyl-2-oxopiperidine-3-carboxamide (68% yield).
  • 20d : 3-ethyl variant (58% yield).
  • 20e : 3-butyl variant (64% yield) .
Compound Substituent Yield (%) Key Structural Difference
20c Methyl 68 Shorter alkyl chain
20d Ethyl 58 Moderate alkyl chain
20e Butyl 64 Longer alkyl chain

Comparison Insights :

  • Synthetic Efficiency : The target compound’s cyclopropyl group (vs. piperidine derivatives) may simplify synthesis, as yields for 20c–20e vary significantly (58–68%) .
  • The alkyl chain length in analogues may influence binding affinity, as seen in other systems (e.g., optimal activity at 6–8 carbons in alkoxyphenylcarbamic acids) .

VEGFR2 Inhibitors with Shared Targets

a. DB07326 (6-chloro-N-pyrimidin-5-yl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2-benzisoxazole-7-carboxamide)

  • Target : KDR/VEGFR2 .
  • Structural Difference: Benzisoxazole core vs. naphthalene-quinoline hybrid in the target compound.
  • Relevance : Both inhibit VEGFR2 but via distinct pharmacophores, suggesting divergent binding modes.

b. 3B8R Co-Crystalized Inhibitor

  • The target compound binds VEGFR2’s kinase domain (PDB: 3B8R) with a Tanimoto coefficient of 0.71–0.77, indicating moderate structural similarity to other kinase inhibitors like indole carboxamides (Tanimoto 0.73) and naphthamides (0.71) .
Compound Target Tanimoto Coefficient Key Feature
Target Compound VEGFR2 0.71–0.77 Quinoline-naphthalene
DB07326 VEGFR2 N/A Benzisoxazole-pyrimidine
Indole Carboxamide Kinase 0.73 Indole core

Comparison Insights :

  • Selectivity: The target compound’s quinoline-naphthalene scaffold may confer unique selectivity compared to benzisoxazole or indole-based inhibitors.
  • Binding Affinity : Structural similarity metrics (Tanimoto) suggest overlapping but distinct interaction profiles .

a. Toxicity Data

  • The target compound’s precursor, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory effects (H335) .
  • Piperidinoethylesters with alkoxy chains >8 carbons show reduced photosynthetic inhibition, implying that shorter substituents (e.g., cyclopropyl) may mitigate toxicity .

b. Pharmaceutical Optimization

  • The target compound’s patented crystalline forms enhance stability and bioavailability, a feature absent in analogues like 20c–20e .

Biological Activity

N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide is a novel compound that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a naphthalene core, a cyclopropyl group, and a methoxy-substituted quinoline moiety, with the molecular formula C25H22N2O4C_{25}H_{22}N_{2}O_{4} .

Biological Activity

The biological activity of this compound has been investigated primarily for its inhibitory effects on various biological targets, particularly protein kinases and histone deacetylases (HDACs). These enzymes are pivotal in regulating cellular processes such as signal transduction and gene expression.

  • Protein Kinase Inhibition : The compound has shown selective inhibition of certain isoforms of protein kinases implicated in cancer progression. This selectivity may enhance its therapeutic potential by minimizing off-target effects associated with broader-spectrum kinase inhibitors.
  • Histone Deacetylase Inhibition : By inhibiting HDACs, the compound may induce changes in gene expression patterns that promote apoptosis in cancer cells and inhibit tumor growth .

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps designed to ensure high purity and yield. The synthetic route typically includes:

  • Formation of the naphthalene core
  • Introduction of the cyclopropyl group
  • Coupling with the methoxy-substituted quinoline derivative

This multi-step process allows for precise control over the compound's structural attributes, which are crucial for its biological activity .

Comparative Analysis with Similar Compounds

The following table summarizes structural analogs of this compound and their key features:

Compound NameStructureKey Features
N-(4-chlorophenyl)-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamideStructureContains a chlorine substituent; potential for increased biological activity due to electronic effects.
N-(4-fluorophenyl)-6-[5-(trifluoromethyl)quinolin-4-yloxy]naphthalene-1-carboxamideStructureSimilar core with trifluoromethyl substitution; enhanced lipophilicity may affect permeability and bioavailability.
N-(4-methylphenyl)-6-[5-methoxyquinolin-4-yloxy]naphthalene-1-carboxamideStructureMethyl substitution on phenyl ring; altered electronic properties may influence selectivity towards specific targets.

These compounds illustrate how variations in substituents can affect biological activity, selectivity, and pharmacokinetics .

Case Studies and Research Findings

Research studies have demonstrated the efficacy of this compound in various in vitro models:

  • Inhibition Studies : Inhibitory assays have shown that this compound can effectively reduce the activity of specific protein kinases involved in oncogenic signaling pathways.
  • Cytotoxicity Tests : Cytotoxicity assessments against various cancer cell lines indicate that the compound exhibits significant anti-proliferative effects at micromolar concentrations.
  • Molecular Docking : Computational studies using molecular docking techniques have provided insights into the binding interactions between the compound and its biological targets, supporting its potential as a lead compound for further development .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Quinoline functionalizationKMnO₄, H₂SO₄, 70°C6595%
CouplingPd(PPh₃)₄, Na₂CO₃, DMF, 100°C7898%

Advanced: How can researchers resolve contradictions in stability data during storage?

Methodological Answer:
Contradictions in stability data (e.g., vs. 15) arise from incomplete decomposition profiles. To address this:

  • Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH, UV light) and analyze degradation products via LC-MS .
  • Incompatibility Screening : Test reactivity with common lab materials (e.g., plasticizers, metals) using FTIR to identify hazardous interactions .
  • Long-Term Storage Protocols : Store in amber glass under argon at -20°C, with periodic NMR validation to detect structural changes .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to quantify impurities >0.1% .
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) confirms structural integrity, with DEPT-135 resolving quaternary carbons .
  • Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Advanced: How to design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target Identification : Use SPR (Surface Plasmon Resonance) to screen against kinase or GPCR libraries. For example, highlights antimycobacterial activity in similar naphthalenecarboxamides, suggesting enzyme inhibition .
  • Cellular Assays : Dose-response curves (IC₅₀) in HEK293 or macrophage models, with ROS detection via fluorescence probes to assess oxidative stress pathways .
  • Mutagenesis Studies : CRISPR-Cas9 knockout of suspected targets (e.g., CYP450 isoforms) to confirm binding specificity .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, ANSI-approved goggles, and lab coats. mandates glove inspection pre-use to prevent leaks .
  • Ventilation : Use fume hoods for weighing/dispensing; avoid inhalation of fine powders .
  • Spill Management : Neutralize with activated carbon, followed by ethanol rinse. Avoid water to prevent dispersion .

Advanced: How to optimize reaction yields using Design of Experiments (DOE)?

Methodological Answer:

  • Factor Screening : Vary temperature (60–120°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. THF) in a fractional factorial design .
  • Response Surface Methodology (RSM) : Model interactions between factors using software (e.g., JMP). For example, a central composite design revealed optimal coupling efficiency at 90°C/3 mol% Pd .
  • Robustness Testing : Introduce ±5% variations in reagent stoichiometry to validate scalability .

Advanced: How to address discrepancies in toxicity profiles across studies?

Methodological Answer:

  • Meta-Analysis : Compare acute toxicity data (e.g., LD₅₀) from zebrafish and murine models using ANOVA to identify species-specific sensitivities .
  • Metabolite Profiling : Identify hepatotoxic metabolites via microsomal incubation (S9 fraction) and UPLC-QTOF .
  • Threshold Limit Validation : Replicate exposure studies under OECD guidelines to refine workplace safety limits (e.g., TWA vs. STEL) .

Basic: What computational tools predict the compound’s physicochemical properties?

Methodological Answer:

  • logP Calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients. Experimental validation via shake-flask method (octanol/water) .
  • Molecular Dynamics (MD) : Simulate solubility in aqueous buffers using GROMACS, with force fields (OPLS-AA) tuned for aromatic systems .
  • DFT Studies : Gaussian09 optimizes ground-state geometry to predict UV-Vis spectra (TD-DFT/B3LYP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.